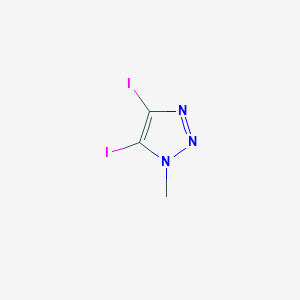

4,5-Diiodo-1-methyl-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Diiodo-1-methyl-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diiodo-1-methyl-triazole typically involves the iodination of 1-methyl-1,2,3-triazole. One common method is the reaction of 1-methyl-1,2,3-triazole with iodine monochloride (ICl) in an appropriate solvent such as acetonitrile. The reaction is carried out at room temperature, and the product is isolated by standard purification techniques such as recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.

Analyse Des Réactions Chimiques

Types of Reactions: 4,5-Diiodo-1-methyl-triazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace iodine atoms.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4,5-diazido-1-methyl-triazole.

Applications De Recherche Scientifique

4,5-Diiodo-1-methyl-triazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

Chemical Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

Mécanisme D'action

The mechanism of action of 4,5-Diiodo-1-methyl-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

- 4,5-Dichloro-1-methyl-triazole

- 4,5-Dibromo-1-methyl-triazole

- 4,5-Difluoro-1-methyl-triazole

Comparison: 4,5-Diiodo-1-methyl-triazole is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This results in distinct electronic properties and reactivity patterns. For instance, the iodine atoms can form stronger halogen bonds compared to chlorine or bromine, potentially leading to different biological activities and material properties.

Activité Biologique

4,5-Diiodo-1-methyl-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves halogenation reactions of triazole derivatives. The incorporation of iodine atoms at the 4 and 5 positions enhances the compound's biological activity by increasing its lipophilicity and altering its interaction with biological targets. Various synthetic routes have been explored, including the use of iodinating agents such as iodine monochloride or N-iodosuccinimide (NIS) under controlled conditions to achieve selective iodination.

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against a range of pathogens:

- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits DNA replication. Studies have shown that it possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics like ceftriaxone and vancomycin.

- Case Study : In a study evaluating various triazole derivatives, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with MIC values reported at 5 µg/mL and 10 µg/mL respectively .

Antifungal Activity

The antifungal properties of triazoles are also well-documented. This compound has shown efficacy against several fungal strains:

- In Vitro Studies : Tests against Candida albicans and Aspergillus niger revealed that the compound can inhibit fungal growth effectively, with IC50 values in the low micromolar range .

Anticancer Properties

Emerging research highlights the potential anticancer effects of this compound:

- Mechanism : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

- Research Findings : In vitro assays on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated significant cytotoxicity with IC50 values around 15 µM .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often influenced by their structural characteristics. For this compound:

- Iodine Substitution : The presence of iodine at the 4 and 5 positions is crucial for enhancing antimicrobial activity due to increased electron-withdrawing effects that improve binding affinity to target sites.

- Methyl Group Influence : The methyl group at position 1 contributes to the lipophilicity of the molecule, facilitating cellular uptake.

Summary of Biological Activities

Propriétés

IUPAC Name |

4,5-diiodo-1-methyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3I2N3/c1-8-3(5)2(4)6-7-8/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGVGFXHSWIJRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)I)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3I2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.